molecular formula C12H14N2O4 B13484487 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid

Cat. No.: B13484487
M. Wt: 250.25 g/mol
InChI Key: JEAHKJPIIRLAQB-UHFFFAOYSA-N
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Description

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid is a chemical compound with a complex structure that includes a cyclopropylcarbamoyl group, an amino group, and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxybenzoic acid with cyclopropyl isocyanate to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Cyclopropylcarbamoyl)amino]-2-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

4-(cyclopropylcarbamoylamino)-2-methoxybenzoic acid

InChI

InChI=1S/C12H14N2O4/c1-18-10-6-8(4-5-9(10)11(15)16)14-12(17)13-7-2-3-7/h4-7H,2-3H2,1H3,(H,15,16)(H2,13,14,17)

InChI Key

JEAHKJPIIRLAQB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2CC2)C(=O)O

Origin of Product

United States

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